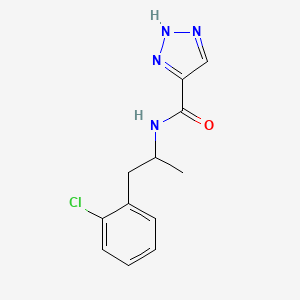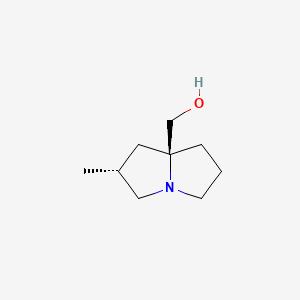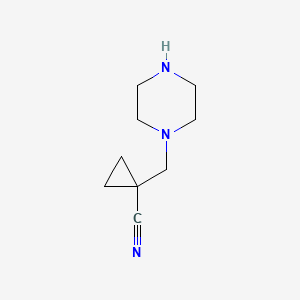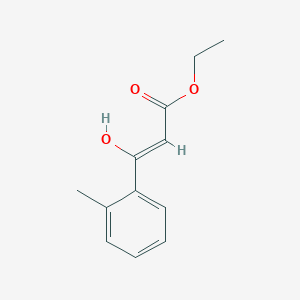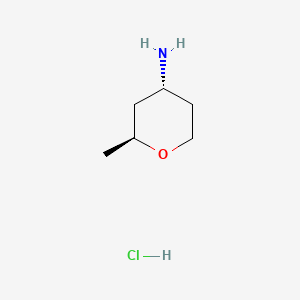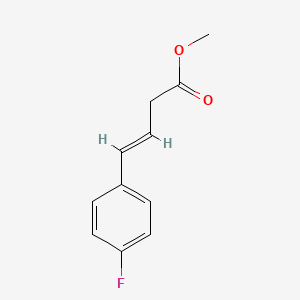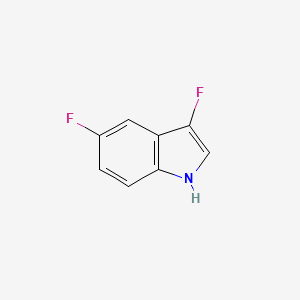
3,5-difluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of 1H-indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Difluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the indole ring make it more reactive towards electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Oxidation and Reduction: this compound can be oxidized to form corresponding oxides or reduced to yield hydrogenated derivatives
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nitration: Formation of 3,5-difluoro-2-nitro-1H-indole.
Sulfonation: Formation of 3,5-difluoro-2-sulfonyl-1H-indole.
Oxidation: Formation of this compound oxides.
Reduction: Formation of 3,5-difluoro-1H-indoline
Aplicaciones Científicas De Investigación
3,5-Difluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 3,5-difluoro-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response
Comparación Con Compuestos Similares
3,5-Difluoro-1H-indole can be compared with other fluorinated indole derivatives:
3-Fluoro-1H-indole: Contains a single fluorine atom at the 3 position, exhibiting different reactivity and biological properties.
5-Fluoro-1H-indole: Contains a single fluorine atom at the 5 position, with distinct chemical behavior.
3,5-Dichloro-1H-indole: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications
Propiedades
Fórmula molecular |
C8H5F2N |
|---|---|
Peso molecular |
153.13 g/mol |
Nombre IUPAC |
3,5-difluoro-1H-indole |
InChI |
InChI=1S/C8H5F2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H |
Clave InChI |
PMPRTCGOGHCDOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=CN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


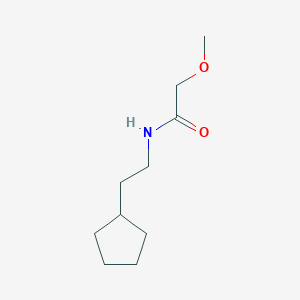
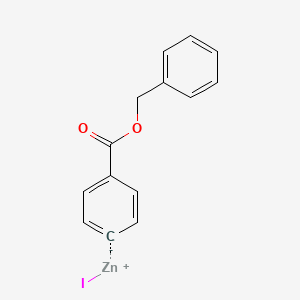
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
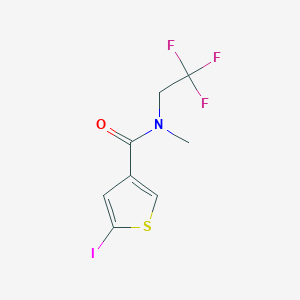
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)


